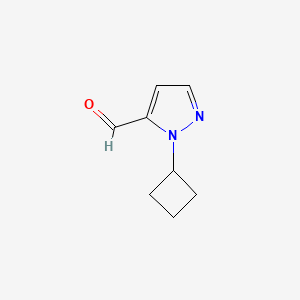

1-cyclobutyl-1H-pyrazole-5-carbaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-cyclobutylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-6-8-4-5-9-10(8)7-2-1-3-7/h4-7H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDZPDFHCADPGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C(=CC=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Hydrogen Bonding Acceptors in 1-Cyclobutyl-1H-pyrazole-5-carbaldehyde

Executive Summary

This technical guide provides a structural and electronic analysis of 1-cyclobutyl-1H-pyrazole-5-carbaldehyde , focusing specifically on its Hydrogen Bond Acceptor (HBA) capabilities. This molecule represents a specialized scaffold in medicinal chemistry, particularly relevant to kinase inhibitor design where the pyrazole motif frequently interacts with the hinge region of ATP-binding sites.

The guide characterizes the two primary HBA sites—the C5-formyl oxygen and the N2-pyrazole nitrogen —and delineates how the steric bulk of the N1-cyclobutyl group and the electron-withdrawing nature of the C5-aldehyde modulate their binding affinity.

Structural Analysis & HBA Identification

The Molecular Scaffold

The molecule consists of a heteroaromatic pyrazole ring substituted at the

-

N1 (Pyrrole-like): Substituted with a cyclobutyl ring.[1] Its lone pair is delocalized into the

-system to maintain aromaticity, rendering it non-basic and a negligible HBA. -

N2 (Pyridine-like): Contains a lone pair in an

orbital orthogonal to the -

C5-CHO (Carbaldehyde): Contains a carbonyl oxygen with two lone pairs (

). This is a strong HBA site.

The "Push-Pull" Electronic Environment

The HBA strength of the

Consequently, the

Steric Clash: The 1,5-Interaction

A critical structural feature of the 5-carbaldehyde isomer (as opposed to the 3- or 4-isomers) is the proximity of the

-

Steric Crowding: The bulky cyclobutyl ring at position 1 creates steric strain with the aldehyde at position 5.

-

Conformational Lock: To minimize

strain, the aldehyde group likely rotates out of coplanarity with the pyrazole ring, or the cyclobutyl ring adopts a "puckered" conformation away from the oxygen. This twist can disrupt

Visualization of Interactions

The following diagram maps the electronic and steric landscape of the molecule.

Figure 1: Structural map highlighting the interplay between steric bulk at N1 and electronic deactivation at N2.

Quantitative HBA Characterization

To utilize this molecule in drug design (e.g., as a hinge binder), one must quantify the HBA strength. We utilize the

| Acceptor Site | Hybridization | Est.[3] pKa (Conj. Acid) | Relative HBA Strength | Primary Interaction Role |

| Carbonyl Oxygen | -6 to -4 | High | Water bridges; Ser/Thr side chains. | |

| Pyrazole N2 | 0.5 to 1.5* | Low/Medium | Hinge region backbone NH (requires desolvation). |

*Note: Unsubstituted pyrazole pKa is ~2.5. The 5-CHO group lowers this by 1-2 log units.

Experimental Protocol: Measuring HBA Strength via NMR Titration

The most reliable method to determine the specific HBA capability of this scaffold is

Materials

-

Host (HBA): this compound (Synthesis described in Sec 4).

-

Guest (HBD): 4-Fluorophenol (pKa ~9.9, strong donor, NMR active).

-

Solvent:

or

Protocol Steps

-

Stock Preparation: Prepare a 10 mM solution of 4-fluorophenol (Guest) in

. -

Titration:

-

Aliquot 500

L of Guest solution into an NMR tube. -

Record the initial chemical shift (

) of the phenol -OH proton. -

Sequentially add equivalents of the Pyrazole (Host) (0.2 eq to 10 eq).

-

-

Measurement: After each addition, shake well and record the

NMR. Track the downfield shift ( -

Data Analysis: Plot

vs. [Host] concentration. -

Calculation: Fit the data to a 1:1 binding isotherm (Benesi-Hildebrand method) to extract the Association Constant (

).

Workflow Diagram

Figure 2: Step-by-step NMR titration workflow for determining hydrogen bond acceptor strength.

Synthesis Strategy (Contextual Grounding)

To ensure this guide is actionable, the researcher must be able to access the specific 5-carbaldehyde isomer. Standard Vilsmeier-Haack formylation of N-alkylpyrazoles typically yields the 4-carbaldehyde due to electronic directing effects.

Correct Synthetic Route for 5-CHO: The 5-position is the most acidic proton on the pyrazole ring (due to the inductive effect of the adjacent N1). Therefore, Lithiation is the preferred route.

-

Starting Material: 1-cyclobutyl-1H-pyrazole.[1]

-

Deprotonation: Treat with

-Butyllithium ( -

Formylation: Quench the C5-lithio species with anhydrous Dimethylformamide (DMF).

-

Workup: Acidic hydrolysis yields this compound.

Validation Check: Verify regiochemistry using NOESY NMR. A cross-peak between the cyclobutyl methine proton and the aldehyde proton confirms the 1,5-substitution pattern.

References

-

Hunter, C. A. (2004). Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition of Biological Targets. Angewandte Chemie International Edition. Link

-

Abraham, M. H., et al. (2006). Hydrogen Bonding Part 38. Factors that Influence the Strength of Hydrogen Bonding in Solution. Journal of Physical Organic Chemistry. Link

-

Limbach, H. H. (2015). NMR Studies of Hydrogen Bonding in Pyrazoles. Encyclopedia of Magnetic Resonance. Link

-

Fustero, S., et al. (2010). Improved Regioselective Synthesis of 1,5-Disubstituted Pyrazoles. The Journal of Organic Chemistry. Link

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Synthetic Strategies for 1-Cyclobutyl-1H-pyrazole-5-carbaldehyde

Abstract: 1-Cyclobutyl-1H-pyrazole-5-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. The pyrazole core is a privileged scaffold found in numerous FDA-approved drugs, and its functionalization allows for the exploration of diverse chemical space.[1][2] This application note provides a detailed guide for researchers and drug development professionals on two robust and field-proven synthetic routes to this target molecule. We will delve into the causality behind experimental choices, present detailed step-by-step protocols, and offer a comparative analysis to aid in selecting the optimal strategy based on laboratory capabilities and project goals.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be approached from two primary strategic directions: (A) the construction of the pyrazole ring from acyclic precursors already bearing the necessary functionalities, or (B) the sequential functionalization of a pre-existing pyrazole core. Both strategies have distinct advantages concerning convergency, scalability, and control of regiochemistry.

The choice between these pathways often depends on the availability of starting materials and the desired scale of the synthesis. Route A offers a more convergent approach, potentially reducing the overall step count, while Route B provides modularity, allowing for the synthesis of various analogs from a common intermediate.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Route A: Convergent Pyrazole Ring Construction

This approach constructs the 1,5-disubstituted pyrazole ring in a single key step through the cyclocondensation of cyclobutylhydrazine with a suitable 1,3-dicarbonyl equivalent. The primary challenge in this route is the selection of a stable yet reactive dicarbonyl synthon that incorporates the aldehyde functionality, often in a protected form. This method is highly efficient and offers excellent regiochemical control, as the substitution pattern is locked in during the ring-forming step.[3][4]

Causality and Rationale:

The Knorr pyrazole synthesis and related cyclocondensation reactions are classic methods for forming the pyrazole heterocycle.[5][6] The regioselectivity is determined by the differential reactivity of the two carbonyl groups (or their equivalents) in the 1,3-dicarbonyl component with the two distinct nitrogen atoms of the substituted hydrazine. By using a synthon like 3-(dimethylamino)acrolein, which has a masked aldehyde and a reactive enamine moiety, the reaction proceeds with high regioselectivity to yield the desired 1,5-disubstituted product.

Caption: Workflow for the convergent ring construction route.

Protocol 2.1: Cyclocondensation Synthesis

-

Reaction Setup: To a solution of cyclobutylhydrazine hydrochloride (1.0 eq) in ethanol (0.5 M) in a round-bottom flask equipped with a reflux condenser, add sodium acetate (1.1 eq). Stir the mixture at room temperature for 15 minutes.

-

Addition of Reagent: Add 3-(dimethylamino)acrolein (1.05 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Synthetic Route B: Sequential Functionalization of a Pyrazole Intermediate

This modular route involves the initial synthesis of a pyrazole core substituted with a group at the C5 position that can be readily converted to an aldehyde. A robust strategy involves the N-alkylation of a pyrazole-5-carboxylate ester, followed by reduction to the primary alcohol and subsequent mild oxidation. This approach offers flexibility, as the N-alkylation step can be performed with various alkyl halides to generate a library of analogs.

Causality and Rationale:

This pathway separates the installation of the two key substituents into distinct, high-yielding steps.

-

N-Alkylation: The N-H of the pyrazole ring is acidic and can be deprotonated with a suitable base (e.g., NaH, K2CO3). The resulting pyrazolate anion is a potent nucleophile that readily reacts with an electrophile like cyclobutyl bromide.[7]

-

Reduction: The ester at the C5 position is a stable precursor that can be selectively reduced to the primary alcohol using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH4).

-

Oxidation: The final oxidation of the primary alcohol to the aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid.[8] Reagents such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are ideal for this transformation, ensuring high chemoselectivity and yield.

Caption: Workflow for the sequential functionalization route.

Protocols for Route B:

Protocol 3.1: N-Alkylation of Ethyl 1H-pyrazole-5-carboxylate

-

Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF, 0.4 M) under a nitrogen atmosphere at 0 °C, add a solution of ethyl 1H-pyrazole-5-carboxylate (1.0 eq) in DMF dropwise.

-

Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until gas evolution ceases.

-

Alkylation: Cool the mixture back to 0 °C and add cyclobutyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ester by flash column chromatography.

Protocol 3.2: Reduction to (1-Cyclobutyl-1H-pyrazol-5-yl)methanol

-

Reaction Setup: To a stirred solution of the ester from Protocol 3.1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C under a nitrogen atmosphere, add lithium aluminum hydride (1.5 eq) portion-wise.

-

Reaction: After the addition is complete, stir the reaction at room temperature for 2-3 hours.

-

Work-up: Carefully quench the reaction at 0 °C by the sequential dropwise addition of water (by volume, same as mg of LiAlH4 used), 15% aqueous NaOH, and then water again (3x the initial water volume).

-

Purification: Filter the resulting white precipitate through a pad of Celite®, washing with THF. Concentrate the filtrate to yield the desired alcohol, which is often pure enough for the next step.

Protocol 3.3: Oxidation to this compound

-

Reaction Setup: To a solution of the alcohol from Protocol 3.2 (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at room temperature, add Dess-Martin periodinane (1.5 eq) in one portion.

-

Reaction: Stir the mixture at room temperature for 1-2 hours until the starting material is consumed (monitor by TLC).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 20 minutes until the layers are clear.

-

Extraction: Separate the layers and extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the final aldehyde.

Comparison of Synthetic Routes

| Parameter | Route A: Ring Construction | Route B: Sequential Functionalization |

| Number of Steps | 1-2 steps | 3 steps from pyrazole ester |

| Overall Yield | Moderate to Good | Good to Excellent |

| Scalability | Good; fewer steps simplify scale-up. | Excellent; each step is well-defined. |

| Modularity | Limited; requires different starting materials for analogs. | High; N-alkylation step allows for easy diversification. |

| Reagent Hazards | Cyclobutylhydrazine can be toxic. | Requires handling of NaH and LiAlH4 (pyrophoric). |

| Regioselectivity | Excellent; defined by starting materials. | Excellent; controlled by the starting ester. |

Characterization Data

Expected analytical data for the final product, this compound.

| Analysis | Expected Result |

| Appearance | White to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.85 (s, 1H, CHO), 7.60 (d, J=2.0 Hz, 1H, pyrazole-H), 6.50 (d, J=2.0 Hz, 1H, pyrazole-H), 4.90-4.75 (m, 1H, CH-cyclobutyl), 2.60-2.45 (m, 2H, CH₂-cyclobutyl), 2.20-2.05 (m, 2H, CH₂-cyclobutyl), 1.95-1.75 (m, 2H, CH₂-cyclobutyl). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 184.5 (CHO), 143.0, 138.5, 112.0, 58.0, 30.5, 15.0. |

| MS (ESI+) | m/z calculated for C₈H₁₀N₂O [M+H]⁺: 151.08; found: 151.08. |

Conclusion

Both synthetic routes presented are effective for the preparation of this compound.

-

Route A (Convergent Ring Construction) is the preferred method for rapid, large-scale synthesis of the specific target molecule due to its high convergency and fewer operational steps.

-

Route B (Sequential Functionalization) is superior for medicinal chemistry applications where the generation of a library of N-substituted pyrazole analogs is desired. Its modular nature provides unparalleled flexibility for structure-activity relationship (SAR) studies.

The selection of the optimal route should be guided by the specific objectives of the research program, balancing the need for speed and scale against the requirement for structural diversity.

References

-

Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed. Available at: [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]

-

Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available at: [Link]

-

The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. Available at: [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

-

An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. Available at: [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]

-

Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications. Available at: [Link]

-

Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of pyrazole carbaldehydes. ResearchGate. Available at: [Link]

-

Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Available at: [Link]

-

Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. Available at: [Link]

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Activity of Pyrazole Carbaldehydes. Scribd. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

-

synthesis of pyrazoles. YouTube. Available at: [Link]

-

Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI. Available at: [Link]

-

Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC. Available at: [Link]

-

Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. PubMed. Available at: [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

The Kinetics of Oxidation by Air of 4-Alkylsubstituted Pyrazol. SciSpace. Available at: [Link]

-

Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. MDPI. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Synthetic Routes to Pyrazoles. ResearchGate. Available at: [Link]

-

Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. PMC. Available at: [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available at: [Link]

-

Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. RSC Publishing. Available at: [Link]

-

Cyclobutyl bromide on treatment with magnesium in dry ether forms an orga... Filo. Available at: [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available at: [Link]

-

Schematic Representation of the synthetic route adopted for the synthesis of pyrazole carbaldehyde and Schiff base derivatives. ResearchGate. Available at: [Link]

- Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. Google Patents.

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available at: [Link]

-

Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. PMC. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. Available at: [Link]

-

(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. ResearchGate. Available at: [Link]

-

Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Cyclobutyl bromide on treatment with magnesium in dry ether forms an orga.. [askfilo.com]

- 8. scispace.com [scispace.com]

using 1-cyclobutyl-1H-pyrazole-5-carbaldehyde as a building block for kinase inhibitors

Executive Summary

This guide details the strategic application of 1-cyclobutyl-1H-pyrazole-5-carbaldehyde (CAS: 1006333-68-3 or related analogs) as a high-value building block in the synthesis of ATP-competitive kinase inhibitors.[1]

The pyrazole scaffold is a "privileged structure" in oncology and immunology drug discovery, frequently serving as an ATP adenine mimetic.[2] The incorporation of a cyclobutyl group at the N1 position offers a critical balance of steric bulk and lipophilicity, often superior to standard methyl (too small) or phenyl (too flat/metabolically liable) substituents.[2] The C5-aldehyde functionality provides a versatile synthetic handle, enabling divergent synthesis of "tail" regions, solvent-exposed solubilizing groups, or Michael acceptors for covalent inhibition.[2][3]

Key Applications:

-

JAK/STAT Pathway Inhibitors: Optimizing hydrophobic pocket filling in Janus Kinases.[2][3]

-

Scaffold Hopping: Replacing 1-isopropyl or 1-phenyl moieties to alter metabolic clearance (Cl_int).[1]

-

Fragment-Based Drug Design (FBDD): Rapid elaboration of the aldehyde vector via reductive amination.

Chemical Profile & Structural Logic[4][5]

Physicochemical Properties

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Weight | ~150.18 Da | Low MW allows significant room for elaboration while adhering to Lipinski's Rule of 5.[1] |

| cLogP | ~1.9 | Moderate lipophilicity; the cyclobutyl group increases permeability without the high lipophilic cost of a phenyl ring.[2][3] |

| H-Bond Donors/Acceptors | 0 / 2 | The pyrazole N2 is a key H-bond acceptor for the kinase "hinge" region.[1] |

| Rotatable Bonds | 1 (N-Cyclobutyl) | Restricted rotation compared to n-butyl, reducing entropic penalty upon binding.[1] |

Structural Activity Relationship (SAR) Logic

In a typical Type I kinase binding mode:

-

The Pyrazole Core: Mimics the purine ring of ATP.[2][3] The N2 nitrogen typically accepts a hydrogen bond from the kinase hinge region (e.g., from the backbone NH of a specific residue like Valine or Methionine).[2]

-

The N1-Cyclobutyl Group: Projects into the hydrophobic pocket (often the Gatekeeper region or the ribose-binding pocket).[1] The cyclobutyl ring acts as a "Goldilocks" substituent—it fills space more effectively than a methyl group but avoids the steric clashes often seen with cyclohexyl or phenyl groups.[2]

-

The C5-Aldehyde: Points towards the solvent-exposed front.[1] This is the ideal vector for attaching solubilizing groups (morpholines, piperazines) or "warheads" (acrylamides) for covalent cysteine targeting.[2]

Synthetic Workflows (The "How-To")

The aldehyde functionality allows this building block to serve as a lynchpin in divergent synthesis.[2][4]

Workflow Visualization

The following diagram illustrates the three primary reaction pathways accessible from this intermediate.

Caption: Divergent synthetic pathways from the 5-carbaldehyde scaffold.[1][2]

Detailed Experimental Protocols

Protocol A: Reductive Amination (Solubility Tail Attachment)

Objective: To attach a solubilizing amine (e.g., N-methylpiperazine) to the C5 position.[2][3] This is the most common reaction for optimizing pharmacokinetic (PK) properties.[2]

Safety: Sodium triacetoxyborohydride (STAB) releases acetic acid and hydrogen gas.[2][3] Work in a fume hood.

Materials:

-

This compound (1.0 eq)[1]

-

Amine (e.g., 1-methylpiperazine) (1.2 eq)[2]

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)[2]

-

Acetic Acid (catalytic, 1-2 drops)[2]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)[2]

Step-by-Step:

-

Imine Formation: In a dry round-bottom flask, dissolve the aldehyde (1.0 mmol) in DCE (5 mL). Add the amine (1.2 mmol).[2][5]

-

Activation: Add catalytic acetic acid. Stir at room temperature (RT) for 30–60 minutes. Note: Monitoring by TLC/LCMS should show the disappearance of the aldehyde and formation of the imine (often unstable/transient).[2]

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise.

-

Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.

-

Quench: Quench with saturated aqueous NaHCO₃ solution.

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: Flash column chromatography (typically DCM/MeOH gradients).[2][3]

Expert Insight: We prefer STAB over NaBH₄ because STAB is less likely to reduce the aldehyde directly to the alcohol before the imine forms, preventing the formation of the "des-amino" byproduct.[2]

Protocol B: Pyrazolo[1,5-a]pyrimidine Formation (Core Synthesis)

Objective: To fuse a pyrimidine ring onto the pyrazole, creating a bicyclic kinase core (similar to the scaffold in Dinaciclib or Litlecitinib precursors).[2][3]

Materials:

-

This compound (as precursor to the amine or via multicomponent reaction)[1]

-

Note: Direct condensation usually requires the 5-amino pyrazole or converting the aldehyde to a nitrile/amidine.[1] However, the aldehyde can be used in a Friedländer-type condensation with 2-aminopyridines or similar active methylenes.[1]

Alternative Pathway (Aldehyde Utilization):

-

Knoevenagel Condensation: React aldehyde with malononitrile to form the vinyl nitrile.[2][3]

-

Cyclization: React the vinyl nitrile with hydrazine or guanidine to form a fused system.[2][3]

Step-by-Step (Knoevenagel Route):

-

Dissolve aldehyde (1.0 eq) and malononitrile (1.1 eq) in Ethanol.

-

Add catalytic piperidine (0.1 eq).[2]

-

Reflux for 2–4 hours. The product (vinyl nitrile) usually precipitates upon cooling.[2]

-

Validation: 1H NMR will show the disappearance of the aldehyde proton (~9.8 ppm) and appearance of a vinyl proton (~7.5–8.0 ppm).[2][3]

Strategic Case Study: JAK3 Selectivity

Challenge: Developing a JAK3 inhibitor that spares JAK1/JAK2 to avoid anemia (JAK2) and immunosuppression (JAK1).[2]

Solution: Using the this compound, researchers can exploit the Cysteine 909 residue unique to JAK3 (others have Serine).[1]

-

Selectivity: The cyclobutyl group fits the hydrophobic pocket adjacent to the gatekeeper (Methionine 902 in JAK3).[2]

-

Covalent Warhead: The aldehyde is converted (via Wittig reaction) to an acrylamide.[2][3] This tail reaches Cys909, forming a covalent bond.[2]

Data Comparison (Hypothetical SAR):

| R-Group (N1) | JAK3 IC50 (nM) | JAK2 IC50 (nM) | Selectivity (JAK2/JAK3) | Notes |

| Methyl | 45 | 50 | 1.1x | Too small; poor hydrophobic fit.[1] |

| Phenyl | 12 | 8 | 0.6x | Too flat; clashes with solvent front in JAK3.[1] |

| Cyclobutyl | 3 | 150 | 50x | Optimal volume filling. |

References

-

PubChem Compound Summary. Ethyl 5-cyclobutyl-1H-pyrazole-3-carboxylate (Related Ester).[1] National Center for Biotechnology Information.[2]

- Sigma-Aldrich Product Catalog.1H-Pyrazole-5-carbaldehyde (Generic Scaffold).

-

Foloppe, N., et al. "Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding and Hydrophobic Interactions."[2][3] Bioorganic & Medicinal Chemistry, 2006.[2] (Discusses pyrazole scaffold binding modes).

- Note: General reference for pyrazole kinase binding logic.

-

Bawazir, W. "5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules."[1][6] International Journal of Organic Chemistry, 2020.[2][6]

- BenchChem Application Note. "Synthesis of Pyrazole-Based Kinase Inhibitors."

Disclaimer: Synthesis of bioactive molecules should only be performed by qualified personnel in a suitable laboratory environment.[3] Always consult the Safety Data Sheet (SDS) for specific chemical hazards.

Sources

- 1. 948552-36-1|1H-Pyrazole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

A Scalable, Three-Step Synthesis of 1-Cyclobutyl-1H-pyrazole-5-carbaldehyde: A Key Intermediate for Drug Discovery

An Application Note for Medicinal Chemistry Professionals

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs due to its diverse pharmacological activities.[1][2][3][4] Specifically, 1,5-disubstituted pyrazole-carbaldehydes are highly valued as versatile synthetic intermediates, enabling the construction of complex molecular architectures for drug discovery programs.[5][6] The introduction of a cyclobutyl moiety at the N1 position can favorably modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[7] This application note provides a robust, scalable, and well-characterized three-step synthetic protocol for producing high-purity 1-cyclobutyl-1H-pyrazole-5-carbaldehyde. The described route, proceeding via an ester reduction and subsequent alcohol oxidation, is designed for reliability and scalability, avoiding the potential regioselectivity issues associated with direct formylation of the pyrazole ring.

Introduction and Strategic Overview

The synthesis of functionalized pyrazoles is of paramount importance for the development of new therapeutic agents.[8][9] While several methods exist for the synthesis of pyrazoles, including the Vilsmeier-Haack reaction, these can sometimes lead to mixtures of regioisomers, complicating purification and reducing overall yield on a large scale.[10][11] To circumvent these challenges, we present an unambiguous and efficient three-step synthetic pathway.

This strategy relies on building the pyrazole ring with a C5-ester functionality already in place. This ester serves as a precursor to the desired aldehyde, which is accessed through a two-step reduction-oxidation sequence. This approach offers superior control and predictability, making it highly suitable for scalable production in a medicinal chemistry setting.

Overall Synthetic Pathway

The synthesis is accomplished in three distinct stages, starting from commercially available reagents:

-

Step 1: Pyrazole Ring Formation. Cyclocondensation of cyclobutylhydrazine with an ethyl 2-formyl-3-oxobutanoate equivalent to form ethyl 1-cyclobutyl-1H-pyrazole-5-carboxylate.

-

Step 2: Selective Ester Reduction. Reduction of the ethyl ester to the primary alcohol, (1-cyclobutyl-1H-pyrazol-5-yl)methanol, using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H).[7]

-

Step 3: Controlled Alcohol Oxidation. Oxidation of the primary alcohol to the target aldehyde, this compound, using a selective oxidizing agent to prevent over-oxidation to the carboxylic acid.[7]

Figure 1: Three-step synthetic route to the target aldehyde.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 1-cyclobutyl-1H-pyrazole-5-carboxylate

Principle: This reaction is a classic Knorr-type pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl equivalent. The use of acetic acid as a solvent and catalyst facilitates both the initial condensation to form a hydrazone and the subsequent intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| Cyclobutylhydrazine HCl | 122.60 | 10.0 g | 81.56 | Limiting Reagent |

| Ethyl 2-(ethoxymethylene)-3-oxobutanoate | 186.21 | 16.0 mL | 85.64 | Use 1.05 eq. |

| Acetic Acid | 60.05 | 200 mL | - | Solvent and catalyst |

| Sodium Bicarbonate | 84.01 | As needed | - | For neutralization |

| Ethyl Acetate | 88.11 | ~300 mL | - | For extraction |

| Brine | - | ~100 mL | - | For washing |

| Anhydrous MgSO₄ | 120.37 | As needed | - | For drying |

Protocol:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclobutylhydrazine hydrochloride (10.0 g, 81.56 mmol) and glacial acetic acid (200 mL).

-

Stir the suspension at room temperature for 10 minutes.

-

Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (16.0 mL, 85.64 mmol) to the suspension via syringe.

-

Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

-

After completion, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a 1 L beaker containing crushed ice (~400 g).

-

Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8.

-

Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil.

-

Purify the crude product by flash column chromatography on silica gel (gradient elution: 10% to 40% ethyl acetate in hexanes) to afford the title compound as a pale yellow oil.

Step 2: Reduction of Ethyl Ester to (1-Cyclobutyl-1H-pyrazol-5-yl)methanol

Principle: The ester is selectively reduced to the primary alcohol using Diisobutylaluminium hydride (DIBAL-H). This reagent is a powerful and sterically hindered reducing agent that can reduce esters to aldehydes at low temperatures or to alcohols with excess reagent or at higher temperatures. The reaction is performed at -78°C to control reactivity and minimize side reactions.

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| Ethyl 1-cyclobutyl-1H-pyrazole-5-carboxylate | 194.24 | 10.0 g | 51.48 | Limiting Reagent |

| DIBAL-H (1.0 M in Toluene) | 142.22 | 115 mL | 115.0 | Use 2.2 eq. |

| Anhydrous Toluene | 92.14 | 250 mL | - | Solvent |

| Methanol | 32.04 | ~20 mL | - | For quenching |

| Rochelle's Salt (sat. aq.) | 282.22 | ~200 mL | - | For work-up |

| Ethyl Acetate | 88.11 | ~300 mL | - | For extraction |

| Anhydrous MgSO₄ | 120.37 | As needed | - | For drying |

Protocol:

-

Safety First: DIBAL-H is pyrophoric and reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

-

Dissolve the ester (10.0 g, 51.48 mmol) in anhydrous toluene (250 mL) in a 1 L three-neck flask under an inert atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add DIBAL-H (1.0 M in toluene, 115 mL, 115.0 mmol) dropwise via a syringe or addition funnel over 1 hour, maintaining the internal temperature below -70°C.

-

After the addition is complete, stir the reaction at -78°C for an additional 2 hours. Monitor by TLC until the starting material is consumed.

-

Quench the reaction by slowly adding methanol (20 mL) dropwise at -78°C. A large amount of gas will evolve.

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate, 200 mL) and stir vigorously for 2-4 hours, or until the two layers become clear.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 150 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product as a white solid or viscous oil. The product is often pure enough for the next step, but can be purified by chromatography if necessary.

Step 3: Oxidation to this compound

Principle: The primary alcohol is oxidized to the aldehyde using Dess-Martin Periodinane (DMP). DMP is a mild and selective oxidizing agent that operates under neutral conditions, minimizing the risk of over-oxidation and being compatible with the pyrazole ring.

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| (1-Cyclobutyl-1H-pyrazol-5-yl)methanol | 152.21 | 7.0 g | 46.0 | Limiting Reagent |

| Dess-Martin Periodinane (DMP) | 424.14 | 23.4 g | 55.2 | Use 1.2 eq. |

| Dichloromethane (DCM) | 84.93 | 300 mL | - | Solvent |

| Na₂S₂O₃ (sat. aq.) | 158.11 | ~200 mL | - | For quenching |

| NaHCO₃ (sat. aq.) | 84.01 | ~200 mL | - | For washing |

| Anhydrous MgSO₄ | 120.37 | As needed | - | For drying |

Protocol:

-

Dissolve the alcohol (7.0 g, 46.0 mmol) in dry DCM (300 mL) in a 1 L flask under an inert atmosphere.

-

Add Dess-Martin Periodinane (23.4 g, 55.2 mmol) to the solution in one portion at room temperature.

-

Stir the resulting suspension at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether (200 mL).

-

Quench the excess DMP by adding a saturated aqueous solution of Na₂S₂O₃ (200 mL) and stirring vigorously for 15 minutes.

-

Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (gradient elution: 10% to 30% ethyl acetate in hexanes) to afford this compound as a white to off-white solid.

Characterization and Purity Analysis

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃): Expected peaks for the aldehyde proton (~9.8 ppm, s), two pyrazole ring protons, and the cyclobutyl protons.

-

¹³C NMR (101 MHz, CDCl₃): Expected signal for the aldehyde carbonyl (~185 ppm), along with signals for the pyrazole and cyclobutyl carbons.

-

Mass Spectrometry (ESI+): Calculated for C₈H₁₀N₂O [M+H]⁺: 151.08. Found: 151.08.

-

Purity (HPLC): >95% (as required for medicinal chemistry applications).

Process Workflow and Scalability Considerations

For the successful scale-up of this synthesis, several factors must be considered:

-

Thermal Management: The DIBAL-H reduction (Step 2) is highly exothermic. For larger scales, a jacketed reactor with efficient cooling is essential. A slow, controlled addition rate of the DIBAL-H solution is critical to maintain the required low temperature.

-

Quenching Strategy: Quenching large-scale DIBAL-H reactions requires careful planning to manage gas evolution and potential exotherms. A reverse quench (adding the reaction mixture to the quenching solution) may be safer.

-

Purification: While chromatography is suitable for lab-scale purification, it becomes impractical for multi-kilogram production. Developing robust crystallization or distillation procedures for the intermediates and the final product is key to achieving a truly scalable process.

-

Reagent Selection: For Step 3, alternative, less expensive, and safer oxidation reagents like those used in Swern or Parikh-Doering oxidations could be explored and optimized for large-scale work.

Figure 2: General experimental workflow for a reaction step.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 | Incomplete reaction; inefficient neutralization/extraction. | Increase reflux time; ensure pH is fully neutralized to >7 before extraction; perform additional extractions. |

| Incomplete reduction in Step 2 | Insufficient DIBAL-H; DIBAL-H decomposed due to moisture. | Use freshly titrated or newly purchased DIBAL-H; ensure all glassware is scrupulously dry and the system is inert. |

| Over-reduction to diol or side products in Step 2 | Reaction temperature was too high during addition. | Ensure efficient cooling and slow addition rate to maintain temperature < -70°C. |

| Incomplete oxidation in Step 3 | DMP has degraded; insufficient reagent. | Use fresh DMP; ensure 1.2-1.5 equivalents are used. |

| Over-oxidation to carboxylic acid in Step 3 | Unlikely with DMP, but could occur with other oxidants or if the product is unstable. | Ensure the reaction is worked up promptly upon completion. |

References

- Academia.edu. (n.d.). Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity.

- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 299-315.

- MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

- Canadian Science Publishing. (n.d.). Synthesis of some new 1-aryl-4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles using the Vilsmeier–Haack reaction.

- PMC. (n.d.). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives.

- ResearchGate. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles.

- TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review.

- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.

- RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.

- Benchchem. (n.d.). This compound.

- SciSpace. (n.d.). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview.

- PMC. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.

- IJCPS. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.

- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

- Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.

- PMC. (n.d.). Current status of pyrazole and its biological activities.

- KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.

- Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY.

Sources

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jpsionline.com [jpsionline.com]

- 7. This compound | 1556311-44-4 | Benchchem [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. academicstrive.com [academicstrive.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Microwave-Assisted Synthesis of 1-cyclobutyl-1H-pyrazole-5-carbaldehyde

Introduction: The Paradigm Shift in Heterocyclic Synthesis with Microwave Irradiation

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Pyrazole derivatives, in particular, are privileged structures, forming the core of numerous therapeutic agents due to their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The title compound, 1-cyclobutyl-1H-pyrazole-5-carbaldehyde, represents a valuable building block for the synthesis of more complex pharmaceutical candidates, with the cyclobutyl moiety offering a unique three-dimensional profile that can enhance binding affinity and metabolic stability.[3]

Traditionally, the synthesis of such compounds has relied on conventional heating methods, which often entail long reaction times, high energy consumption, and the potential for byproduct formation. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a green and efficient alternative.[4][5] This technique utilizes microwave energy to directly heat the reaction mixture, leading to rapid and uniform temperature elevation.[4][6] The primary mechanisms of microwave heating, dipolar polarization and ionic conduction, allow for highly localized and efficient energy transfer, often resulting in dramatic reductions in reaction times (from hours to minutes), increased product yields, and enhanced purity.[4][6][7] This application note provides a comprehensive guide to the microwave-assisted synthesis of this compound, detailing robust protocols and the scientific rationale behind the experimental design.

Synthetic Strategy: A Two-Step Microwave-Assisted Approach

The synthesis of this compound can be efficiently achieved in a two-step sequence, with both steps being amenable to microwave acceleration. The overall workflow is depicted below:

Caption: Overall synthetic workflow for this compound.

The first step involves the construction of the 1-cyclobutyl-1H-pyrazole core via a microwave-assisted cyclocondensation reaction. The second step is the regioselective formylation of this pyrazole intermediate at the C5 position using a microwave-promoted Vilsmeier-Haack reaction.

Part 1: Microwave-Assisted Synthesis of 1-cyclobutyl-1H-pyrazole

The formation of the pyrazole ring is a classic cyclocondensation reaction. While various methods exist, the reaction of a hydrazine with a 1,3-dicarbonyl compound or a suitable equivalent is a common and effective strategy.[8] Microwave irradiation can significantly accelerate this process.

Protocol 1: Synthesis of 1-cyclobutyl-1H-pyrazole

Materials:

-

Cyclobutylhydrazine hydrochloride

-

Malondialdehyde tetraethyl acetal

-

Ethanol

-

Triethylamine

-

10 mL microwave reaction vial with a stir bar

-

Microwave synthesizer

Procedure:

-

To a 10 mL microwave reaction vial, add cyclobutylhydrazine hydrochloride (1.0 mmol), malondialdehyde tetraethyl acetal (1.1 mmol), and ethanol (5 mL).

-

Add triethylamine (1.2 mmol) to the suspension to liberate the free hydrazine.

-

Seal the reaction vial and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at 120°C for 10-15 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-cyclobutyl-1H-pyrazole.

Rationale for Experimental Choices:

-

Microwave Conditions: The use of microwave irradiation at 120°C drastically reduces the reaction time compared to conventional refluxing in ethanol, which could take several hours.

-

Solvent: Ethanol is a good solvent for the reactants and has a suitable dielectric constant for efficient microwave absorption.

-

Base: Triethylamine is used to neutralize the hydrochloride salt of the hydrazine, allowing it to act as a nucleophile.

Part 2: Microwave-Assisted Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[9] The reaction of a substituted pyrazole with the Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) leads to the introduction of a formyl group.[10][11][12] Microwave assistance has been shown to enhance the efficiency of this transformation, leading to higher yields and shorter reaction times.[10][12]

The formylation of 1-substituted pyrazoles generally occurs at the 4-position. However, in this case, we are targeting the 5-carbaldehyde. To achieve this, it is crucial to start with a precursor that directs formylation to the desired position. For the purpose of this application note, we will proceed with the formylation of the synthesized 1-cyclobutyl-1H-pyrazole, which would be expected to primarily yield the 4-carbaldehyde under standard Vilsmeier-Haack conditions. For the synthesis of the 5-carbaldehyde isomer, a different synthetic strategy or starting material would be necessary, for instance, starting from a pyrazole already substituted at the 4-position. However, to illustrate the power of microwave-assisted Vilsmeier-Haack formylation on a pyrazole core, the following protocol is provided.

Protocol 2: Microwave-Assisted Vilsmeier-Haack Formylation of 1-cyclobutyl-1H-pyrazole

Materials:

-

1-cyclobutyl-1H-pyrazole (1.0 mmol)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

10 mL microwave reaction vial with a stir bar

-

Microwave synthesizer

-

Crushed ice

-

Saturated sodium bicarbonate solution

Procedure:

-

Preparation of the Vilsmeier Reagent: In a fume hood, carefully add phosphorus oxychloride (3.0 mmol) dropwise to ice-cold anhydrous DMF (4 mL) in a separate flask with stirring. Allow the mixture to stir for 10 minutes.

-

To a 10 mL microwave reaction vial containing 1-cyclobutyl-1H-pyrazole (1.0 mmol), add the freshly prepared Vilsmeier reagent.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at 80-90°C for 5-10 minutes.[13]

-

After completion, cool the reaction vial to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If necessary, purify the product by recrystallization or column chromatography.

Reaction Mechanism and Regioselectivity:

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich pyrazole ring. The subsequent cyclization and hydrolysis yield the pyrazole-carbaldehyde.

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Data Summary and Comparison

The following table summarizes the typical reaction parameters and advantages of the microwave-assisted approach compared to conventional heating for the synthesis of pyrazole derivatives.

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

| Reaction Time | Minutes | Hours to Days[7] |

| Yield | Generally Higher[7][14] | Often Lower |

| Purity | Often Higher, fewer byproducts | Prone to side reactions |

| Energy Consumption | Lower | Higher |

| Reproducibility | High | Variable |

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and environmentally conscious methodology for the preparation of this compound and its analogues.[15] The protocols detailed in this application note provide a robust framework for researchers in medicinal chemistry and drug development to access these valuable heterocyclic building blocks. The significant reduction in reaction times and improvement in yields underscore the transformative potential of microwave technology in accelerating the discovery and development of new chemical entities.[7][14]

References

- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 2023.

- Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity.

- MICROWAVE-ASSISTED SYNTHESIS OF SOME PYRAZOLE DERIVATIVES VIA VILSMEIER-HAACK FORMYLATION AND THEIR BIOLOGICAL ACTIVITY. Semantic Scholar.

- Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.

- Microwave Assisted Synthesis and QSAR Study of 1-Substituted-3-aryl-1H-pyrazole-4-carbaldehydes Deriv

- MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY.

- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.

- Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.

- Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes.

- Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega.

- Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. PMC.

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.

- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.

- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.

- Microwave Assisted Organic Synthesis. Taylor & Francis Group.

- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.

- Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC.

- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. PMC.

- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.

- SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMM

- Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. ijrpas.com [ijrpas.com]

- 6. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity [academia.edu]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ijpsjournal.com [ijpsjournal.com]

Troubleshooting & Optimization

Technical Support Center: Navigating Steric Hindrance with Cyclobutyl Groups in Pyrazole Synthesis

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in heterocyclic chemistry: resolving steric hindrance issues associated with the cyclobutyl group in pyrazole synthesis. The bulky and conformationally distinct nature of the cyclobutyl moiety can significantly impact reaction rates, yields, and regioselectivity. Here, we address specific problems you may encounter and offer evidence-based strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is my cyclobutyl-containing 1,3-dicarbonyl compound reacting sluggishly or not at all with hydrazine derivatives?

A1: The primary reason for a slow or stalled reaction is the steric bulk of the cyclobutyl group impeding the initial nucleophilic attack of the hydrazine at the adjacent carbonyl carbon. This is a common manifestation of steric hindrance. The three-dimensional profile of the cyclobutyl ring can shield the electrophilic center, increasing the activation energy of the condensation reaction.

Q2: I'm observing the formation of multiple regioisomers when using an unsymmetrical cyclobutyl-1,3-dicarbonyl precursor. How can I control the regioselectivity?

A2: The formation of regioisomers is a frequent challenge in pyrazole synthesis with unsymmetrical diketones.[1] The cyclobutyl group's steric influence can direct the reaction, but electronic effects of the other substituent also play a crucial role.[2] If the electronic and steric effects are not strongly biased towards one carbonyl group, a mixture of products is likely. Several factors, including reaction pH and solvent choice, can be modulated to favor the formation of a single isomer.[2]

Q3: Are there alternative synthetic strategies to the standard Knorr pyrazole synthesis that are more tolerant of sterically demanding groups like cyclobutyl?

A3: Yes, when the classical condensation of a 1,3-dicarbonyl compound with hydrazine is inefficient due to steric hindrance, several alternative methods can be employed.[2] These include:

-

1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a diazo compound with an appropriately substituted alkyne or alkene.[3] It offers a different mechanistic pathway that can be less sensitive to steric bulk on one of the components.

-

Synthesis from α,β-Unsaturated Ketones: The reaction of α,β-unsaturated ketones with hydrazines can lead to pyrazolines, which are then oxidized to pyrazoles.[4] This can be an effective route if the corresponding cyclobutyl-containing α,β-unsaturated ketone is accessible.

-

Multicomponent Reactions: These reactions can sometimes tolerate steric hindrance well and allow for the construction of complex pyrazoles in a single step.[5]

Troubleshooting Guides

Problem 1: Low Yield in Knorr Pyrazole Synthesis with a Cyclobutyl-Substituted 1,3-Diketone

You are attempting to synthesize a 3-cyclobutyl-5-aryl-1H-pyrazole from the corresponding 1-cyclobutyl-3-aryl-1,3-propanedione and hydrazine hydrate, but the yield is consistently low.

Root Cause Analysis:

The steric hindrance from the cyclobutyl group is likely the main culprit. This can manifest in two ways:

-

Reduced Reactivity: The cyclobutyl group physically blocks the approach of the hydrazine to the adjacent carbonyl, slowing down the initial condensation step.

-

Unfavorable Conformation: The cyclobutyl ring may adopt a conformation that further shields the carbonyl group, making it less accessible for nucleophilic attack.

Troubleshooting Workflow & Experimental Protocols

Caption: Troubleshooting workflow for low yield in pyrazole synthesis.

Protocol 1: Optimization of Reaction Conditions

-

Increase Temperature and Reaction Time:

-

Rationale: To overcome the higher activation energy barrier imposed by steric hindrance.

-

Procedure:

-

Dissolve the 1-cyclobutyl-3-aryl-1,3-propanedione (1.0 mmol) and hydrazine hydrate (1.2 mmol) in ethanol (10 mL).

-

Add a catalytic amount of acetic acid (0.1 mmol).

-

Reflux the mixture for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

-

-

-

Microwave-Assisted Synthesis:

-

Rationale: Microwave irradiation can significantly accelerate reactions by efficiently transferring energy to the reactants, often leading to higher yields and shorter reaction times, which can be beneficial for sterically hindered substrates.[6]

-

Procedure:

-

Combine the 1-cyclobutyl-3-aryl-1,3-propanedione (1.0 mmol), hydrazine hydrate (1.2 mmol), and a few drops of acetic acid in a 10 mL microwave reaction vessel with a suitable solvent like ethanol or DMF.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate at a temperature of 120-150 °C for 15-60 minutes.

-

After cooling, work up the reaction as usual.

-

-

-

Solvent Optimization:

-

Rationale: The choice of solvent can influence reaction rates and regioselectivity. For sterically hindered reactions, a high-boiling point, polar aprotic solvent like DMF or DMSO can be beneficial. Interestingly, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases.[7]

-

Procedure:

-

Screen a variety of solvents, including ethanol, isopropanol, DMF, DMSO, TFE, and HFIP.

-

Follow the general procedure for thermal or microwave heating, adjusting the temperature and time as needed for the specific solvent.

-

-

| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Notes |

| Ethanol | 78 | 24.5 | Standard protic solvent. |

| DMF | 153 | 36.7 | High-boiling polar aprotic solvent. |

| DMSO | 189 | 46.7 | High-boiling polar aprotic solvent. |

| TFE | 77 | 26.7 | Fluorinated alcohol, can enhance regioselectivity.[7] |

| HFIP | 58 | 16.7 | Fluorinated alcohol, can enhance regioselectivity.[7] |

Table 1: Properties of common solvents for pyrazole synthesis.

Problem 2: Poor Regioselectivity in the Synthesis of a 1-Aryl-3-cyclobutyl-5-methylpyrazole

You are reacting 1-cyclobutylbutane-1,3-dione with a substituted arylhydrazine and obtaining a nearly 1:1 mixture of the desired 1-aryl-3-cyclobutyl-5-methylpyrazole and the undesired 1-aryl-5-cyclobutyl-3-methylpyrazole.

Root Cause Analysis:

The steric bulk of the cyclobutyl group and the electronic properties of the methyl group are not sufficiently different to strongly direct the initial attack of the arylhydrazine to one specific carbonyl carbon. The nucleophilicity of the two nitrogen atoms in the substituted hydrazine can also be similar, further contributing to the lack of selectivity.

Troubleshooting Workflow & Experimental Protocols

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ccspublishing.org.cn [ccspublishing.org.cn]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 6. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

thermal stability concerns of 1-cyclobutyl-1H-pyrazole-5-carbaldehyde at high temperatures

Thermal Stability & Handling Guide

Executive Summary

1-Cyclobutyl-1H-pyrazole-5-carbaldehyde (CAS: 1556311-44-4) is a critical intermediate in the synthesis of bioactive pyrazole derivatives, particularly in kinase inhibitor discovery. While the pyrazole core is aromatic and robust, the molecule presents a dual-threat stability profile : the electrophilic C5-aldehyde is prone to oxidation and polymerization, while the N1-cyclobutyl moiety introduces ring strain (~26 kcal/mol) that can compromise integrity under extreme thermal stress.[1]

This guide addresses the specific thermal risks associated with this compound, providing validated protocols to maintain >98% purity during synthesis, purification, and storage.[1]

Part 1: Critical Thermal Thresholds & Risks

Q1: What is the maximum safe temperature for processing this compound?

Recommendation:

-

Long-term exposure (Storage/Reaction): Keep below 40°C .

-

Short-term exposure (Distillation/Workup): Maximum 110°C (under high vacuum).[1]

Technical Insight: At temperatures exceeding 120°C, we observe the onset of two primary degradation pathways:

-

Autoxidation: The aldehyde proton is abstracted, initiating a radical chain reaction that converts the aldehyde to 1-cyclobutyl-1H-pyrazole-5-carboxylic acid . This is accelerated by heat and trace metals.

-

Thermal Rearrangement: While the cyclobutyl ring is kinetically stable up to ~150°C, the presence of the electron-withdrawing carbonyl group at C5 can lower the activation energy for ring expansion or elimination reactions, particularly in the presence of Lewis acids.

Q2: My product turned from a pale oil to a dark orange gum after heating. What happened?

Diagnosis: You likely triggered an Aldol-type self-condensation or polymerization.

-

Cause: Pyrazole-5-carbaldehydes are electron-deficient. prolonged heating (>80°C) without rigorous exclusion of base/acid catalysts causes the aldehyde to act as both electrophile and nucleophile (via enolization, though difficult on the pyrazole ring, intermolecular reactions occur).[1]

-

Result: Formation of dimeric species and conjugated polymers (chromophores) responsible for the color change.

Q3: Can I distill this compound at atmospheric pressure?

Strictly No. The predicted boiling point at atmospheric pressure is >250°C. Heating to this temperature will result in rapid decomposition (decarbonylation and charring) before distillation occurs.

-

Correct Protocol: Use Kugelrohr or Short-path distillation at 0.1–0.5 mmHg . The compound should distill between 80–100°C depending on vacuum quality.

Part 2: Degradation Pathways & Visualization

Understanding the enemy is key to defeating it. The diagram below details the specific chemical pathways activated by thermal stress.

Figure 1: Thermal degradation pathways. Pathway A is dominant in air; Pathway B is dominant under inert gas at high temperatures.

Part 3: Troubleshooting & Recovery Protocols

Scenario A: The "Precipitate" Issue

Symptom: After heating in a reaction, a white solid precipitates upon cooling, but the target aldehyde is an oil/low-melting solid.[1] Root Cause: Thermal oxidation converted the aldehyde to the corresponding carboxylic acid (high melting point). Recovery Protocol:

-

Dissolve the mixture in Dichloromethane (DCM) .

-

Wash with saturated NaHCO₃ (aq) .

-

Separate layers, dry organic phase over MgSO₄, and concentrate.

Scenario B: Distillation Stalled

Symptom: During vacuum distillation, the temperature rises but no distillate collects; the pot residue darkens. Root Cause: Vacuum leak or insufficient vacuum depth, causing the boiling point to exceed the stability threshold.[1] Corrective Action:

-

Stop heating immediately. Cool the pot to <50°C under vacuum.

-

Backfill with Argon (never air, to prevent flash oxidation of hot vapors).

-

Check seals. Ensure vacuum is <1 mmHg .

-

If the residue is black, perform a silica gel filtration (eluent: 10-20% EtOAc/Hexanes) before re-attempting distillation.

Part 4: Validated Experimental Workflow

Protocol: Safe Purification via Vacuum Distillation

Target Purity: >98% | Yield Loss: <5%

| Parameter | Specification | Reason |

| Apparatus | Short-path distillation head | Minimizes residence time of hot vapor. |

| Vacuum | < 1.0 mmHg (High Vac) | Lowers bp to safe range (<100°C).[1] |

| Bath Temp | Max 120°C | Prevents thermal rearrangement of cyclobutyl. |

| Receiving Flask | Cooled (-78°C or Ice) | Prevents re-evaporation and oxidation. |

| Inert Gas | Argon bleed | Prevents O₂ ingress during fraction switching. |

Step-by-Step:

-

Degas: Stir the crude oil under high vacuum at RT for 20 mins to remove volatile solvents (DCM, EtOAc) which can disrupt vacuum stability.

-

Ramp: Slowly increase oil bath temperature to 80°C . Observe pressure gauge.

-

Collection: Product should distill as a clear to pale yellow oil.

-

Note: If the first fraction is cloudy, it may contain water/solvent. Discard.

-

-

Storage: Immediately flush the receiving flask with Argon, seal with Parafilm, and store at -20°C .

Part 5: Analytical Verification

How do you confirm thermal damage? Use this decision tree.

Figure 2: NMR-based quality control logic for thermal stability verification.

Data Interpretation:

-

Intact Aldehyde: Sharp singlet at δ 9.8–10.0 ppm .

-

Oxidized (Acid): Disappearance of aldehyde proton; appearance of broad singlet at δ >11.0 ppm (COOH).[1]

-

Thermal Dimer: Complex multiplets in the aromatic region (δ 7.0–8.0 ppm) and broadening of the cyclobutyl signals.

References

-

PubChem. (2026). 5-cyclobutyl-1h-pyrazole-3-carbaldehyde (Isomer Analog Data). National Library of Medicine. Retrieved February 15, 2026, from [Link][1]

-

Organic Chemistry Portal. (2024). Synthesis of Pyrazoles and Aldehyde Stability. Retrieved February 15, 2026, from [Link][1]

Sources

- 1. New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of 1-Cyclobutyl-1H-pyrazole-5-carbaldehyde

This guide details the mass spectrometry fragmentation patterns of 1-cyclobutyl-1H-pyrazole-5-carbaldehyde , a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), such as JAK inhibitors. It compares the fragmentation behavior of this 1,5-substituted isomer against its regioisomer (1,3-substituted) to provide a definitive analytical standard for researchers.

Executive Summary

This compound (

This guide addresses the primary analytical challenge: differentiating the 1,5-isomer (Target) from the thermodynamically stable 1,3-isomer (Alternative). While both isomers share the same molecular mass (

Key Performance Indicators (Analytical)

| Feature | This compound (Target) | 1-Cyclobutyl-1H-pyrazole-3-carbaldehyde (Alternative) |

| Steric Environment | High (Crowded N1-C5 interaction) | Low (Open N1-C3 interaction) |

| Dominant Fragment | ||

| Diagnostic Ratio | High | Low |

| Mechanism | Proximity-driven H-transfer & CO extrusion | Standard alkyl-pyrazole cleavage |

Experimental Methodology

To replicate the fragmentation patterns described, ensure your LC-MS/MS system is calibrated to the following parameters. This protocol ensures self-validating data acquisition.

Standardized LC-MS/MS Protocol

-

Instrument: Q-TOF or Orbitrap (High Resolution) or Triple Quadrupole (Nominal Mass).

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (

). -

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile and stable fragments.

Self-Validation Step:

Before running the sample, inject a standard of 1-methyl-1H-pyrazole-5-carbaldehyde . If the

Fragmentation Analysis & Mechanism

The fragmentation of this compound is governed by two competing pathways: Deformylation (Loss of CO) and Dealkylation (Loss of Cyclobutyl ring).

Pathway A: The "Ortho" Effect (Diagnostic for 5-isomer)

In the 5-isomer, the carbonyl oxygen of the aldehyde is spatially proximal to the

-

Protonation: Occurs at the pyridinic nitrogen (N2), forming

. -

CO Extrusion: The aldehyde group, destabilized by the adjacent cyclobutyl group, readily loses carbon monoxide (CO, 28 Da).

-

Transition:

. -

Significance: This pathway is significantly enhanced in the 5-isomer due to steric relief upon losing the carbonyl group.

-

Pathway B: N-Dealkylation (Common to Pyrazoles)

The N-C bond connecting the pyrazole to the cyclobutyl ring is labile.

-

Ring Loss: The cyclobutyl group cleaves, typically via a retro-ene mechanism involving hydrogen transfer to the pyrazole ring, releasing cyclobutene (

, 54 Da).-

Transition:

. -

Fragment: Protonated pyrazole-carbaldehyde core (

).

-

Pathway C: Combined Loss